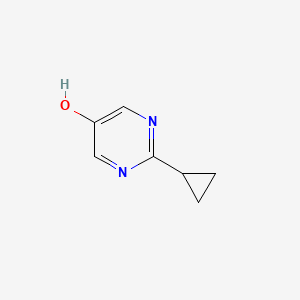

2-Cyclopropylpyrimidin-5-ol

Description

2-Cyclopropylpyrimidin-5-ol is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and a hydroxyl group at the 5-position. Its molecular formula is C₇H₉N₂O, with a calculated molecular weight of 137.16 g/mol. This compound is recognized by multiple synonyms, including 5-Pyrimidinol, 2-cyclopropyl- and AGN-PC-02L9C1, and is used in pharmaceutical and agrochemical research as an intermediate .

Propriétés

IUPAC Name |

2-cyclopropylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-3-8-7(9-4-6)5-1-2-5/h3-5,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHDEOIRMUTVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600838 | |

| Record name | 2-Cyclopropylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-41-4 | |

| Record name | 2-Cyclopropylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable pyrimidine precursor in the presence of a base can yield 2-Cyclopropylpyrimidin-5-ol. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-Cyclopropylpyrimidin-5-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropylpyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert 2-Cyclopropylpyrimidin-5-ol to its corresponding reduced forms.

Substitution: The hydroxyl group at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

2-Cyclopropylpyrimidin-5-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Cyclopropylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its therapeutic effects. For example, it may inhibit enzymes involved in the synthesis of nucleotides, leading to the suppression of cell proliferation in cancer cells . Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Pyrimidine Derivatives with Varied Substituents

Pyrimidine analogs with substituents at the 2- and 5-positions are compared below:

Key Observations :

- Substituent Effects : The cyclopropyl group in 2-Cyclopropylpyrimidin-5-ol introduces ring strain and increased lipophilicity compared to the methoxy group in 2-Methoxypyrimidin-5-ol. This may enhance membrane permeability in biological systems.

Pyridine Analogs

Pyridine derivatives with cyclopropyl groups provide insight into heterocyclic system variations:

Comparison with 2-Cyclopropylpyrimidin-5-ol :

- Ring Heteroatoms : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electron distribution and basicity. Pyrimidines generally exhibit lower basicity due to electron-withdrawing effects.

- Substituent Position : The hydroxyl group at C2 in the pyridine analog vs. C5 in the pyrimidine derivative may influence hydrogen-bonding interactions and binding affinity in target proteins.

Complex Heterocyclic Derivatives

Compounds with fused or appended rings highlight structural diversity:

Key Differences :

- Hybrid Structures : The pyrazole-substituted pyrimidine () may exhibit enhanced binding to enzymes or receptors due to additional heteroatoms, whereas 2-Cyclopropylpyrimidin-5-ol’s simpler structure offers synthetic versatility.

- Solubility and Formulation : The hexamethyl derivative () is supplied in a phthalate solution, indicating challenges in isolation, whereas 2-Cyclopropylpyrimidin-5-ol is likely handled as a solid .

Activité Biologique

2-Cyclopropylpyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its roles as an enzyme inhibitor and its therapeutic properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of 2-Cyclopropylpyrimidin-5-ol, summarizing its mechanisms of action, efficacy in various studies, and potential applications.

2-Cyclopropylpyrimidin-5-ol belongs to a class of compounds known for their diverse biological activities. The presence of both a hydroxyl and an amino group on the pyrimidine ring enhances its reactivity and biological potential.

Structural Formula

The structural formula can be represented as follows:

The mechanism of action for 2-Cyclopropylpyrimidin-5-ol involves its interaction with specific molecular targets within the body. It is hypothesized to function primarily as an enzyme inhibitor, binding to active sites on enzymes and modulating various biological pathways. This interaction can lead to the inhibition of inflammatory mediators and other signaling molecules involved in disease processes.

Enzyme Inhibition

Research indicates that 2-Cyclopropylpyrimidin-5-ol exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-Cyclopropylpyrimidin-5-ol | 5.46 | 0.78 | 7.23 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

This table illustrates the potency of 2-Cyclopropylpyrimidin-5-ol compared to celecoxib, a well-known COX inhibitor.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce levels of prostaglandins and nitric oxide, both of which are critical mediators of inflammation. The findings suggest that it may serve as an effective anti-inflammatory agent through COX inhibition.

Anticancer Potential

Preliminary investigations into the anticancer properties of 2-Cyclopropylpyrimidin-5-ol have shown promising results. The compound has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

A recent study focused on the effects of 2-Cyclopropylpyrimidin-5-ol on human cancer cell lines revealed that it significantly inhibited cell growth in a dose-dependent manner. The study utilized various assays, including MTT and colony formation assays, to assess cytotoxicity and proliferation.

-

Study on Breast Cancer Cells :

- Objective : To evaluate the anti-proliferative effects.

- Results : A notable decrease in cell viability was observed at concentrations above 10 µM.

- : The compound exhibited potential as a therapeutic agent against breast cancer.

-

Study on Colon Cancer Cells :

- Objective : To assess apoptosis induction.

- Results : Flow cytometry analysis indicated increased apoptotic cells when treated with 20 µM of the compound.

- : Supports further exploration into its use as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.